rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Description
The compound rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline features a cyclopenta[c]quinoline core fused with a cyclopentane ring. Key structural attributes include:
- An 8-isopropyl group, enhancing hydrophobicity and influencing binding interactions.
- A rigid, polycyclic framework that enables DNA intercalation or enzyme inhibition, as seen in related cyclopenta[c]quinolines .
This compound is synthesized via methods analogous to other tetrahydroquinoline derivatives, such as acid-induced domino cyclization or multi-step functionalization .
Properties
Molecular Formula |
C22H22BrNO2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m0/s1 |
InChI Key |
QTOCPACSSHFGOY-KIMHZCHSSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Method
Ethyl aluminum dichloride (EtAlCl₂) in toluene at 0°C–25°C is a widely used system for promoting the Diels-Alder reaction. For example, diene intermediates such as (Z)-((6-(benzyloxy)hexa-1,3-dien-3-yl)oxy)(tert-butyl)dimethylsilane react with dienophiles like 6-bromobenzo[d]dioxol-5-carbaldehyde under these conditions to yield cycloadducts with 23–77% yields . The stereochemistry of the adducts is confirmed via single-crystal X-ray diffraction (XRD), ensuring the rel-(3aR,4S,9bS) configuration.
Key parameters:
-
Catalyst: 50 mol% EtAlCl₂
-
Solvent: Toluene
-
Temperature: 0°C → 25°C (gradual warming)
-
Reaction time: 6.5–24 hours
Post-Cyclization Functionalization
After forming the cyclopenta[c]quinoline core, subsequent steps introduce the bromobenzo[d]dioxol-5-yl and isopropyl groups.
Radical Decyanation and Electrophile Trapping
Radical-mediated decyanation using lithium di-tert-butylbiphenylide (LiDBB) in tetrahydrofuran (THF) at -78°C enables functionalization at the C9b position. For example:
Bromination and Isopropyl Group Introduction
The bromobenzo[d]dioxol-5-yl moiety is introduced via Suzuki-Miyaura coupling or direct electrophilic substitution. Meanwhile, the isopropyl group at C8 is installed through Friedel-Crafts alkylation using isopropyl bromide and a Lewis acid catalyst (e.g., AlCl₃).
Stereochemical Control and Analysis
The rel-(3aR,4S,9bS) configuration is governed by:
-
Endo rule in Diels-Alder reactions, favoring cis-ring junctions.
-
Chiral auxiliaries or catalysts (e.g., EtAlCl₂) to enforce desired stereochemistry.
Comparative Data of Synthetic Routes
| Method | Catalyst | Yield (%) | Stereochemical Purity | Key Reference |
|---|---|---|---|---|
| Lewis Acid DA | EtAlCl₂ | 23–77 | >95% (cis) | |
| Iodine-Catalyzed DA | I₂ | 85–92 | 90–95% | |
| Radical Functionalization | LiDBB | 37–98 | Single diastereomer |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
The compound rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinones.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include sodium methoxide and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield various hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The presence of the bromobenzo[d][1,3]dioxole moiety is believed to enhance its biological activity by increasing lipophilicity and facilitating cellular uptake.
G Protein-Coupled Receptor Modulation
This compound acts as a selective agonist for G protein-coupled receptors (GPCRs), particularly the GPR30 receptor. Studies have demonstrated that it can modulate estrogen signaling pathways, which are crucial in various physiological processes and diseases such as breast cancer. The ability to selectively activate GPR30 may provide therapeutic avenues for conditions influenced by estrogen signaling .
Pharmacological Applications
Neuroprotective Effects
Emerging studies suggest that rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline may have neuroprotective effects. Its interaction with neuroreceptors indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its viability as a therapeutic agent .
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases that play a role in cancer progression. Understanding its mechanism of action at the enzymatic level can lead to the development of new therapeutic strategies .
-
Study on Anticancer Properties
A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over a specified duration. -
GPR30 Agonist Research
Another research article focused on the role of this compound as a GPR30 agonist. It demonstrated that activation of this receptor led to increased intracellular calcium levels and subsequent activation of downstream signaling pathways associated with cell survival and proliferation.
Mechanism of Action
The mechanism of action of rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Cyclopenta[c]quinoline Derivatives
Key Observations :
- Halogen Effects: The bromine in the target compound may improve DNA binding or enzyme inhibition compared to non-halogenated analogues (e.g., methoxyphenyl derivatives in ).
- Substituent Position : The 8-isopropyl group in the target compound likely enhances membrane permeability over polar groups (e.g., carboxylic acid in G1-PABA) .
- Ring Fusion: Cyclopenta[c]quinolines exhibit distinct electronic properties compared to [b]-fused derivatives, affecting binding to targets like GPER-1 .
Key Observations :
- Domino cyclization (e.g., for compound 6k ) offers efficient access to polycyclic frameworks but is sensitive to substituent steric effects.
- The target compound’s bromobenzo[d][1,3]dioxolyl group may require specialized coupling reagents or protecting groups, as seen in tert-butyl derivative synthesis .
Key Observations :
- The target compound’s bromine and isopropyl groups may synergize to enhance antimicrobial or anticancer activity, similar to quaternary salts in .
- Cyclopenta[c]quinolines with extended aromatic systems (e.g., compound 6k ) show moderate bioactivity, suggesting the target compound’s fused benzodioxole could improve efficacy.
Physicochemical Properties
Table 4: Calculated Properties of Selected Derivatives
Key Observations :
- The target compound’s higher LogP (vs.
- Reduced polar surface area compared to cyclopentyl esters may enhance oral bioavailability.
Biological Activity
The compound rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline , also known by its CAS number 1392487-51-2 , is a synthetic organic molecule with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 412.32 g/mol . The structure features a cyclopentaquinoline core with a bromobenzo[d][1,3]dioxole substituent, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.32 g/mol |
| CAS Number | 1392487-51-2 |
| Purity | 95% |
G Protein-Coupled Receptor (GPCR) Activity
Recent studies indicate that this compound acts as a selective agonist for the G protein-coupled receptor GPR30 (also known as estrogen receptor GPER). It exhibits a high affinity with a Ki value of 11 nM , suggesting significant potential for modulating estrogenic pathways in various tissues .
Antiproliferative Effects
In vitro studies have demonstrated that treatment with this compound significantly decreases cell proliferation in cancer cell lines. For instance, in A549 lung cancer cells, concentrations of 20 μM resulted in increased apoptosis and cell cycle arrest at the G2 phase .
Table 2: Biological Activity Summary
| Activity Type | Effect | Concentration |
|---|---|---|
| Cell Proliferation | Decreased proliferation | 10 μM - 100 μM |
| Apoptosis | Increased apoptosis | 20 μM |
| Cell Cycle Arrest | G2 Phase Arrest | 24 h treatment |
Study on Lung Cancer Cells
A study investigated the impact of this compound on A549 lung cancer cells. Treatment for 48 to 72 hours at concentrations ranging from 10 μM to 100 μM showed a statistically significant reduction in cell viability (P<0.001). The compound's ability to induce apoptosis was confirmed through increased expression of pro-apoptotic proteins like Bax , while anti-apoptotic proteins such as Bcl-2 were downregulated .
Study on Tumor Growth Inhibition
In vivo experiments using animal models demonstrated that administration of the compound resulted in reduced tumor volume and weight compared to control groups. Specifically, after three weeks of treatment, tumors exhibited a significant decrease in weight and fewer caspase-3-positive cells, indicating reduced apoptosis .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this cyclopentaquinoline derivative?
The synthesis typically involves multi-step routes, including cyclization and functionalization strategies. For example, cyclopentaquinoline scaffolds can be synthesized via cyclization of anthranilic acid derivatives with ketones (e.g., cyclopentanone) in the presence of POCl₃, as described for related compounds . For brominated benzo[d][1,3]dioxolyl substituents, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) are effective for introducing aromatic groups . Tert-butyl esters or other protecting groups may be used to stabilize reactive intermediates during synthesis .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear Overhauser effect spectroscopy (NOESY) are critical for resolving the relative stereochemistry (e.g., 3aR,4S,9bS). X-ray crystallography provides definitive confirmation of spatial arrangements, especially for complex fused-ring systems . For preliminary analysis, compare experimental NMR coupling constants (e.g., vicinal values) with computational models .
Advanced: What strategies optimize yield in the final coupling step of the bromobenzo[d][1,3]dioxolyl moiety?
Yield optimization requires careful control of reaction conditions:
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂ with PCy₃ ligands) improve cross-coupling efficiency for sterically hindered substrates .
- Solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
- Temperature and time : Lower temperatures (e.g., 80°C) reduce side reactions, while extended reaction times (24–48 hours) ensure complete conversion .
Monitor progress via TLC or LC-MS to identify quenching points .
Advanced: How can researchers resolve discrepancies in NMR data for this compound?
Discrepancies in H-NMR peaks (e.g., unexpected splitting or shifts) may arise from:
- Dynamic effects : Rotamers or conformational flexibility in the cyclopentaquinoline core can broaden signals. Use variable-temperature NMR to identify dynamic processes .
- Impurities : Trace solvents or byproducts (e.g., from incomplete coupling) may overlap with target signals. Purify via preparative HPLC or repeated column chromatography .
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .
Advanced: What computational tools are recommended for predicting the biological activity of this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, leveraging the compound’s planar aromatic system for π-π stacking .
- QSAR models : Train models on similar quinoline derivatives to predict bioavailability or toxicity .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in biological assays .
Basic: What analytical techniques are essential for characterizing purity and structure?
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ peaks) with <2 ppm error .
- FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
Advanced: How can alternative synthetic routes improve scalability?
- Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., from 24 hours to 2 hours) .
- Flow chemistry : Minimizes intermediate handling in multi-step sequences .
- Enzymatic resolution : For enantiomerically pure batches, use lipases or esterases to separate diastereomers .
Basic: What safety precautions are necessary during synthesis?
- POCl₃ handling : Use anhydrous conditions and PPE (gloves, face shield) due to its corrosive and moisture-sensitive nature .
- Brominated intermediates : Work in a fume hood to avoid inhalation of volatile byproducts .
Advanced: How does the isopropyl group at position 8 influence physicochemical properties?
- Lipophilicity : The isopropyl group increases logP, enhancing membrane permeability (predict via ChemAxon or MarvinSketch) .
- Steric effects : May hinder binding to flat active sites; use molecular dynamics simulations to assess conformational flexibility .
Advanced: What strategies address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
